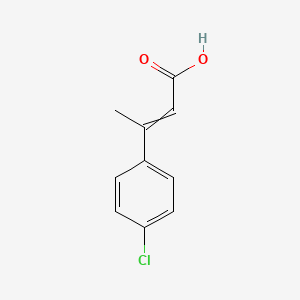![molecular formula C16H18N2O B11724865 N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine](/img/structure/B11724865.png)
N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions could involve reducing agents like sodium borohydride. The major products formed from these reactions would depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine has potential applications in various scientific research fields. In chemistry, it could be used as a building block for synthesizing more complex molecules. In biology and medicine, it might be investigated for its potential therapeutic properties or as a tool for studying biological processes. Additionally, its unique structure could make it useful in industrial applications, such as in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism by which N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine exerts its effects would depend on its specific interactions with molecular targets and pathways. For example, it might interact with enzymes or receptors in biological systems, leading to changes in cellular processes. Understanding the exact mechanism of action would require detailed studies, including molecular modeling and experimental validation .
Comparison with Similar Compounds
N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include other benzylamine derivatives or hydroxylamine derivatives. These compounds would share some structural features but might differ in their reactivity, stability, or biological activity. For example, interhalogen compounds, which contain two or more different halogen atoms, can be compared based on their chemical properties and applications .
Conclusion
This compound is a compound with a unique structure and potential applications in various scientific fields Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for further research and development
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C16H18N2O/c1-2-18(13-15-6-4-3-5-7-15)16-10-8-14(9-11-16)12-17-19/h3-12,19H,2,13H2,1H3 |
InChI Key |
KEIIVQNUZAOBHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11724785.png)


![(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724809.png)

![6-Chloro-2-methylimidazo[2,1-b]thiazole](/img/structure/B11724823.png)

![1-[2-(4-Methylphenoxy)ethyl]piperazine](/img/structure/B11724839.png)
![3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11724844.png)
![N'-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11724852.png)
![(Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B11724859.png)
![N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide](/img/structure/B11724873.png)
![(Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B11724877.png)

